1-[2-(1-Naphthyloxy)ethoxy]naphthalene
Description
1-[2-(1-Naphthyloxy)ethoxy]naphthalene is a binaphthyl ether derivative characterized by two naphthalene rings connected via an ethoxy linker. The structure consists of a naphthyl group attached to an ethoxy chain, which is further bonded to a second naphthalene moiety. However, detailed experimental data on its physical properties, toxicity, and synthesis remain sparse in the literature.
Properties
CAS No. |
3722-84-7 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(2-naphthalen-1-yloxyethoxy)naphthalene |
InChI |
InChI=1S/C22H18O2/c1-3-11-19-17(7-1)9-5-13-21(19)23-15-16-24-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2 |
InChI Key |
BVNOEVBDBZASNP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCOC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCOC3=CC=CC4=CC=CC=C43 |
Other CAS No. |
54951-71-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Ethoxynaphthalene
- Structure : Single naphthalene ring with an ethoxy group at the 1-position.
- Physical Properties :
- Applications : Used as a solvent or intermediate in organic synthesis.
- Key Differences : The absence of a second naphthyl group reduces molecular weight and rigidity compared to 1-[2-(1-Naphthyloxy)ethoxy]naphthalene. Lower molecular weight may enhance volatility and solubility in polar solvents.
1,5-Bis[2-(2-(2-hydroxyethoxy)ethoxy)ethoxy]naphthalene
- Structure : Two naphthalene rings connected via a tri-ethoxy chain with terminal hydroxyl groups.
- Physical Properties :
- Applications: Potential use in surfactants or polymers due to hydrophilic ethoxy/hydroxyl groups.
- Key Differences : The extended ethoxy chain and hydroxyl groups increase hydrophilicity and flexibility, contrasting with the rigid, hydrophobic structure of this compound.
2-[(1-Naphthyloxy)methyl]oxirane (Alpha-Naphthyl Glycidyl Ether)
- Structure : Epoxide-functionalized naphthyl ether.
- Applications : Reactive intermediate in resin synthesis .
- Key Differences : The epoxide group introduces high reactivity for polymerization, unlike the stable ether linkage in this compound.
1-Methoxy-4-(methoxymethyl)naphthalene
- Structure : Naphthalene with methoxy and methoxymethyl substituents.
- Physical Properties :
Toxicological and Environmental Profiles
Naphthalene and Alkylated Derivatives
- Naphthalene: Known for respiratory toxicity and carcinogenicity in rodents .
- 1-Methylnaphthalene : Exhibits lower acute toxicity but may cause hepatic and renal effects in chronic exposure .
- Relevance to Target Compound: The ethoxy linker in this compound may alter metabolic pathways compared to methyl or unsubstituted naphthalenes.
Environmental Fate
- Persistence : Larger, hydrophobic compounds like this compound may bioaccumulate in sediments, similar to methylnaphthalenes .
- Degradation : Ether linkages are resistant to hydrolysis, suggesting slower environmental breakdown compared to esters or epoxides .
Data Gaps and Research Needs
- Physical Properties : Experimental data on melting/boiling points, solubility, and crystallinity are lacking.
- Toxicity: No studies directly address this compound’s health effects; extrapolation from naphthalene derivatives is necessary.
- Environmental Impact : Degradation pathways and ecotoxicological studies are needed.
Comparative Data Table
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